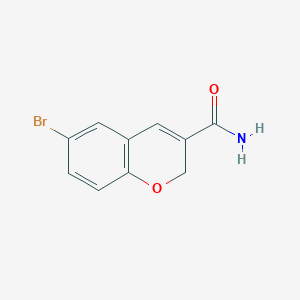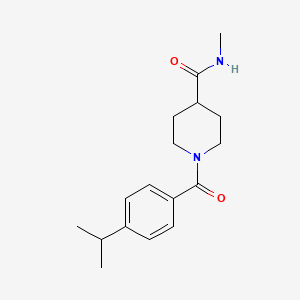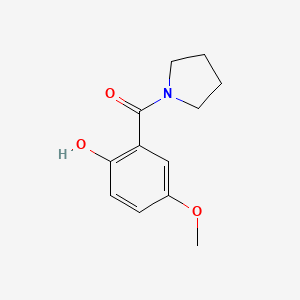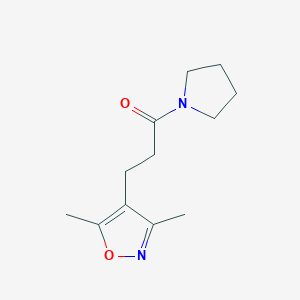![molecular formula C15H21NOS B7507614 cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507614.png)
cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and has been shown to exhibit promising pharmacological properties, making it an attractive target for drug development.
作用机制
Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone exerts its pharmacological effects by binding to the alpha-7 nicotinic acetylcholine receptor and inhibiting its activity. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the activity of this receptor, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has also been shown to have other biochemical and physiological effects. For example, studies have shown that it can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its high selectivity for the alpha-7 nicotinic acetylcholine receptor. This selectivity makes it an attractive target for drug development, as it reduces the risk of off-target effects. However, one limitation of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One area of interest is its potential use as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone and its potential mechanisms of action. Finally, efforts to improve the potency of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone may lead to the development of more effective therapeutic agents.
合成方法
The synthesis of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-methyl-6,7-dihydrothieno[3,2-c]pyridine with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which is then subjected to further chemical transformations to yield the final product, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone.
科学研究应用
Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is its use as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
属性
IUPAC Name |
cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-11-13-8-10-18-14(13)7-9-16(11)15(17)12-5-3-2-4-6-12/h8,10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWHHFGQFGHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3CCCCC3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)
![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)
![cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)

![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)



![(E)-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507606.png)

